

Application Notes and Protocols for 7-Hydroxy-pipat I-125 Experiments

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Compound of Interest

Compound Name: 7-Hydroxy-pipat I-125

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These application notes provide detailed protocols for tissue preparation and radioligand binding assays using **7-Hydroxy-pipat I-125** ($[^{125}\text{I}]7\text{-OH-PIPAT}$), a selective antagonist for the dopamine D3 receptor. The information is intended to guide researchers in accurately characterizing the distribution and density of D3 receptors in brain tissue.

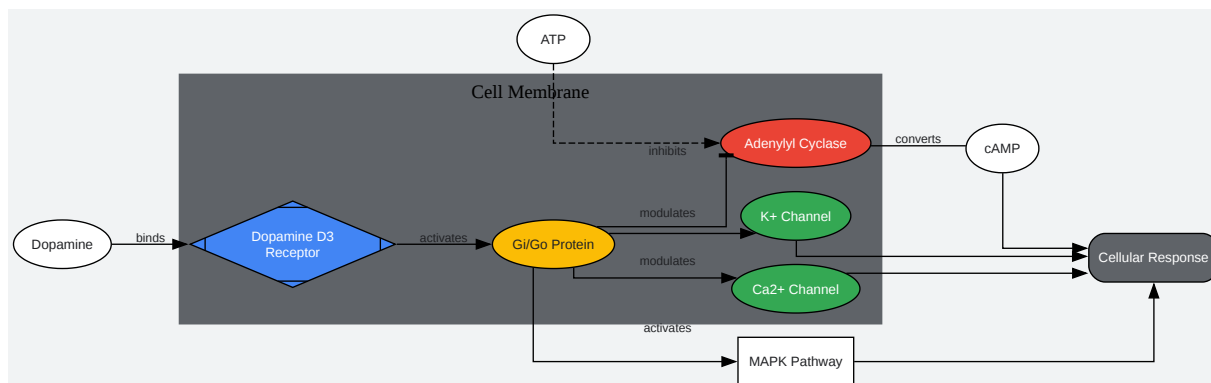
Introduction

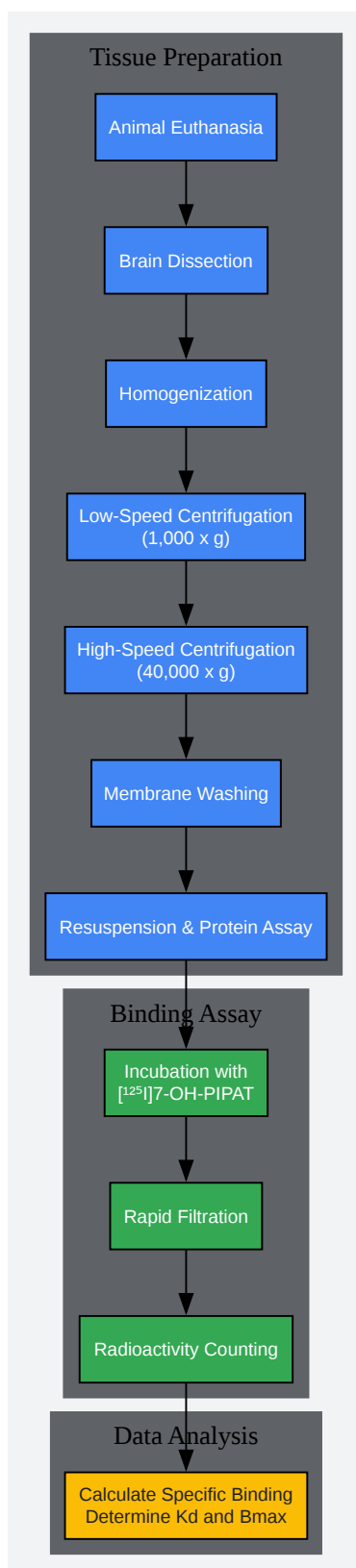
$[^{125}\text{I}]7\text{-OH-PIPAT}$ is a widely used radioligand for labeling and quantifying dopamine D3 receptors in vitro. Its high affinity and specific activity make it an excellent tool for receptor binding assays and autoradiography in brain tissue.[1] Understanding the precise localization and density of D3 receptors is crucial for neuroscience research and the development of therapeutic agents targeting neuropsychiatric and neurodegenerative disorders.[2][3] The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in the limbic regions of the brain, such as the nucleus accumbens and islands of Calleja.[2] It is involved in modulating dopamine release and neuronal excitability.[2]

Dopamine D3 Receptor Signaling

Activation of the D3 receptor, which couples to Gi/Go proteins, initiates a signaling cascade that primarily inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP)

levels.[2][3][4] The D3 receptor can also modulate ion channels, such as potassium and calcium channels, and activate kinase pathways, including the mitogen-activated protein kinase (MAPK) pathway.[4][5]





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